1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-11-3-1-2-4-12(11)20-13(21)19-9-5-7-10(8-6-9)22-14(16,17)18/h1-8H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVFZYNARZAJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 2-chloroaniline with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea Derivatives
Pharmacological and Biochemical Insights
Potency and Selectivity :
- The 4-(trifluoromethoxy)phenyl group is a conserved motif in sEH inhibitors due to its metabolic stability and hydrophobic interactions with the enzyme’s catalytic pocket . Replacing the adamantyl group in early sEH inhibitors with this moiety improved solubility and bioavailability .
- The ortho-chlorine in this compound may confer steric hindrance, reducing off-target effects compared to para-substituted analogs like TPPU .
- TPPU, a piperidine-substituted analog, exhibits 7-fold higher potency than adamantane-based inhibitors due to optimized N-acylpiperidine substitution, which enhances target engagement and pharmacokinetics (AUC increased by 3300-fold) .
- Therapeutic vs. Non-Therapeutic Applications: While this compound is structurally similar to TPPU, its lack of a piperidine moiety limits its use in neurological models. Conversely, Triflumuron diverges functionally due to a benzoyl linker, enabling insecticidal activity . Compound NSC-104501 demonstrates the impact of trifluoromethyl and chloro groups on anticancer activity, highlighting how substituent positioning dictates biological outcomes .
Biological Activity
1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea, also known by its IUPAC name and CAS number 406930-04-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SARs), supported by relevant data tables and case studies.
- Molecular Formula : C14H10ClF3N2O2
- Molecular Weight : 330.691 g/mol
- CAS Number : 406930-04-9
- PubChem CID : 951288
- Physical Form : Solid (white)
Anticancer Activity
Recent studies have highlighted the anticancer potential of various urea derivatives, including this compound. A significant focus has been on its antiproliferative effects against different cancer cell lines.
Case Study: Antiproliferative Assay
In a study evaluating the antiproliferative activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines, compounds similar to this compound demonstrated notable inhibitory effects. The IC50 values were calculated using the MTT assay method:
| Compound | A549 IC50 (µM) | HCT-116 IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 |
Note: TBD indicates that specific values for the compound were not provided in the search results but are expected to be evaluated in ongoing research.
Enzyme Inhibition Studies
The compound has also been explored for its inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), an important target for cancer immunotherapy.
Findings on IDO1 Inhibition
In a recent study, various phenyl urea derivatives were synthesized and tested for IDO1 inhibition:
| Compound | IDO1 Inhibition (%) |
|---|---|
| This compound | TBD |
| Other Phenyl Urea Derivatives | Various |
The results indicated that certain modifications to the urea structure could enhance inhibitory potency against IDO1, suggesting a pathway for further development of this compound as a therapeutic agent.
Structure-Activity Relationships (SAR)
The relationship between the chemical structure of urea derivatives and their biological activity has been extensively studied. Modifications such as halogen substitutions and methoxy groups have shown to influence both anticancer activity and enzyme inhibition.
Key Observations
- Chloro Substitution : The presence of chlorine in the phenyl ring is associated with enhanced biological activity.
- Trifluoromethoxy Group : This group contributes to the lipophilicity of the compound, potentially improving membrane permeability and bioavailability.
Q & A
What are the established synthetic routes for 1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea?
Level: Basic
Methodological Answer:
The synthesis typically involves reacting 2-chloroaniline with 4-(trifluoromethoxy)phenyl isocyanate in an inert solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage. Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity . Key parameters include temperature control (20–40°C) and stoichiometric ratios (1:1.1 amine:isocyanate). Post-synthesis purification often uses recrystallization from ethanol/water mixtures or column chromatography.
How can structural characterization of this compound resolve discrepancies in reported bioactivity data?
Level: Advanced
Methodological Answer:
X-ray crystallography (as reported in Acta Crystallographica Section E) confirms the planar urea core and dihedral angles between aromatic rings, which influence intermolecular interactions . Discrepancies in bioactivity (e.g., kinase inhibition vs. no activity in similar compounds) may arise from minor structural variations (e.g., substituent positioning). Researchers should cross-validate using:
- NMR spectroscopy to confirm regioisomeric purity (e.g., distinguishing 2-chloro vs. 3-chloro substitution).
- Density Functional Theory (DFT) to model electronic effects of the trifluoromethoxy group on hydrogen-bonding capacity .
- HPLC-MS to rule out degradation products during bioassays .
What experimental strategies address contradictions in its reported mechanisms of action?
Level: Advanced
Methodological Answer:
Contradictory mechanistic data (e.g., apoptosis induction vs. kinase inhibition) may stem from off-target effects or assay conditions. To resolve this:
- Kinase Profiling Panels : Test against a broad panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular Thermal Shift Assay (CETSA) : Confirm direct target engagement in live cells by monitoring protein stability upon compound treatment .
- SAR Studies : Compare analogs (e.g., 1-(3-chlorophenyl)-3-[4-fluorophenyl]urea ) to identify critical substituents. For example, replacing trifluoromethoxy with methoxy reduces lipophilicity, impacting membrane permeability .
Which analytical techniques are critical for ensuring batch-to-batch consistency?
Level: Basic
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₀ClF₃N₂O₂) and detect impurities (e.g., hydrolyzed urea derivatives).
- Differential Scanning Calorimetry (DSC) : Assess polymorphic forms, as crystallization conditions can alter bioavailability .
- ICP-OES : Screen for residual catalysts (e.g., Pd in coupling reactions) below 10 ppm .
How does the compound’s stability under physiological conditions influence in vivo studies?
Level: Advanced
Methodological Answer:
The trifluoromethoxy group enhances metabolic stability but may introduce pH-dependent hydrolysis. Key considerations:
- Simulated Gastric Fluid (SGF) Assays : Monitor degradation at pH 1.2 over 24 hours.
- Microsomal Stability Testing : Use liver microsomes to predict hepatic clearance rates .
- Formulation Strategies : Encapsulation in PEGylated liposomes can mitigate rapid clearance observed in rodent models due to high logP (~3.5) .
What computational tools predict its pharmacokinetic and toxicity profiles?
Level: Advanced
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate blood-brain barrier permeability (low for this compound) and CYP450 inhibition risks .
- Molecular Dynamics (MD) Simulations : Model interactions with serum albumin to predict plasma protein binding .
- Toxicity Alerts : Rule out structural alerts (e.g., mutagenic potential of aryl chlorides) using Derek Nexus .
What are the key differences between this compound and structurally related urea derivatives?
Level: Basic
Methodological Answer:
- Substituent Effects : The 2-chlorophenyl group increases steric hindrance compared to 3- or 4-chloro analogs, reducing binding to flat active sites (e.g., ATP pockets) .
- Electron-Withdrawing Groups : The trifluoromethoxy group (-OCF₃) enhances electron deficiency, improving interactions with catalytic lysine residues in kinases .
- Bioactivity Trends : Analog 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea shows stronger herbicidal activity but lower solubility, highlighting trade-offs in lead optimization.
How can researchers validate its hypothesized role in disrupting protein-protein interactions?
Level: Advanced
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., Bcl-2 family anti-apoptotic proteins).
- Cryo-EM : Resolve compound-induced conformational changes in large complexes .
- Mutagenesis Studies : Introduce point mutations (e.g., K120A in target proteins) to confirm critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
